[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride
Overview
Description
[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H12ClFN2 and its molecular weight is 190.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that hydrazine derivatives often interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It is known that hydrazine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that hydrazine derivatives can affect various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
It is known that the compound is used in the preparation of pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis and modification of proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the chemical synthesis of proteins, where it facilitates the formation of peptide bonds through hydrazide intermediates . This compound’s interactions with enzymes such as hydrolases and transferases are essential for its role in biochemical processes, enabling the modification of protein structures and functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell health and function . Additionally, its interaction with cellular enzymes can lead to modifications in metabolic pathways, influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also interact with DNA and RNA, leading to changes in gene expression. The molecular mechanism involves the formation of stable complexes with target molecules, which can either enhance or inhibit their biological activity . These interactions are crucial for understanding the compound’s role in various biochemical and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced protein synthesis and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes such as oxidases and reductases, which play key roles in metabolic reactions . These interactions can lead to changes in the concentration of metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects energy production and metabolic processes. Understanding its subcellular localization helps in elucidating its precise role in cellular functions.
Properties
IUPAC Name |
2-(2-fluorophenyl)ethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-4-2-1-3-7(8)5-6-11-10;/h1-4,11H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKZNFJVLXVNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.